Sennoside A, analytical standard
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Overview
Description
It is widely used in polyherbal formulations for its potent laxative properties, making it a key component in the treatment of constipation . As an analytical standard, Sennoside A is utilized in various scientific and industrial applications to ensure the accuracy and reliability of analytical measurements.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sennoside A involves the extraction of the compound from Senna leaves, followed by purification processes. The extraction is typically performed using solvents such as ethanol or methanol, and the compound is then isolated through chromatographic techniques .
Industrial Production Methods: Industrial production of Sennoside A involves large-scale extraction from Senna leaves, followed by purification using high-performance liquid chromatography (HPLC). The process ensures a high yield and purity of the compound, making it suitable for use as an analytical standard .
Chemical Reactions Analysis
Types of Reactions: Sennoside A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Sennoside A can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of Sennoside A, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Sennoside A has a wide range of scientific research applications, including:
Mechanism of Action
Sennoside A exerts its effects primarily through its conversion to rheinanthrone by gut bacteria. Rheinanthrone stimulates the intestinal mucosa, leading to increased peristaltic activity and bowel movements. This mechanism involves the upregulation of cyclooxygenase 2 (COX2) expression and the subsequent increase in prostaglandin E2 (PGE2) production .
Comparison with Similar Compounds
Sennoside B: Another major purgative component found in Senna, with similar laxative properties.
Sennoside C and D: Additional sennosides isolated from Senna, exhibiting similar pharmacological activities.
Uniqueness of Sennoside A: Sennoside A is unique due to its specific molecular structure and its potent laxative effects. It is often preferred in analytical applications for its high purity and well-characterized properties, making it a reliable standard for various scientific studies .
Properties
Molecular Formula |
C42H38O20 |
---|---|
Molecular Weight |
862.7 g/mol |
IUPAC Name |
(9R)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42?/m1/s1 |
InChI Key |
IPQVTOJGNYVQEO-GTCVFCFLSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@@H]5C6=C(C(=CC=C6)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |
Origin of Product |
United States |
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